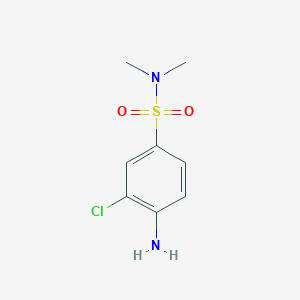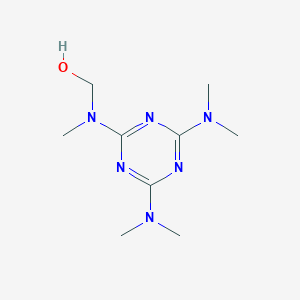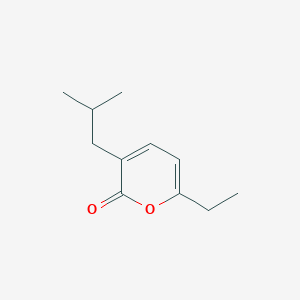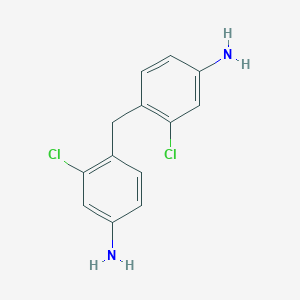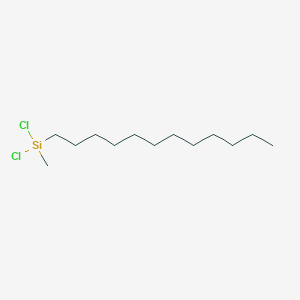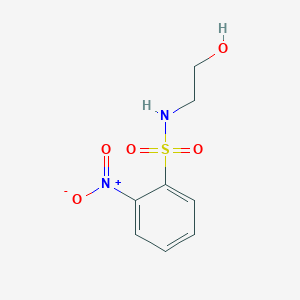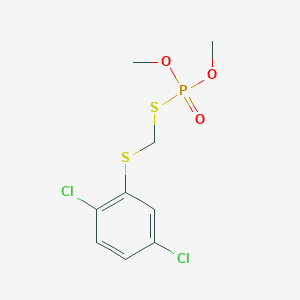
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It was first introduced in 1965 and has since become one of the most commonly used insecticides worldwide. Chlorpyrifos is effective against a wide range of pests, including termites, mosquitoes, and agricultural pests.
Wirkmechanismus
Chlorpyrifos acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and eventually leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Chlorpyrifos has been found to have a range of biochemical and physiological effects on both insects and mammals. In insects, it causes paralysis and death by overstimulating the nervous system. In mammals, it can cause a range of effects, including nausea, headaches, dizziness, and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpyrifos is a widely used insecticide and has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to chlorpyrifos. These include:
1. Developing alternative insecticides that are less harmful to the environment and human health.
2. Investigating the long-term effects of exposure to chlorpyrifos on human health.
3. Studying the mechanisms of resistance to chlorpyrifos in insect populations.
4. Developing more effective methods for monitoring and controlling insect populations to reduce the need for insecticides like chlorpyrifos.
Conclusion
Chlorpyrifos is a widely used insecticide that has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos. Further research is needed to develop alternative insecticides that are less harmful to the environment and human health, and to investigate the long-term effects of exposure to chlorpyrifos on human health.
Synthesemethoden
The synthesis of chlorpyrifos involves the reaction of 2,5-dichloroaniline with O,O-dimethyl phosphorodithioate in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield chlorpyrifos.
Wissenschaftliche Forschungsanwendungen
Chlorpyrifos has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It is commonly used in agriculture to protect crops from pests and is also used in public health programs to control mosquitoes and other disease-carrying insects.
Eigenschaften
CAS-Nummer |
17578-36-8 |
|---|---|
Produktname |
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester |
Molekularformel |
C9H11Cl2O3PS2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
1,4-dichloro-2-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11Cl2O3PS2/c1-13-15(12,14-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
XAMPFKFMGMGXEC-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Andere CAS-Nummern |
17578-36-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



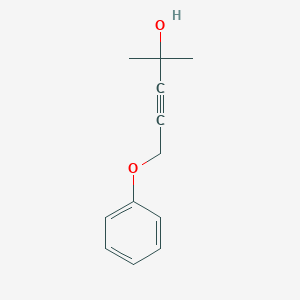
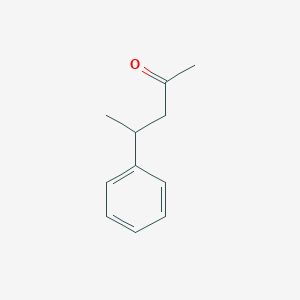
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)


